molecular formula C9H10FNO B1411946 5-(But-3-en-1-yloxy)-2-fluoropyridine CAS No. 1553211-67-8

5-(But-3-en-1-yloxy)-2-fluoropyridine

Cat. No. B1411946
CAS RN: 1553211-67-8
M. Wt: 167.18 g/mol
InChI Key: AZNSFAUDCMJVQV-UHFFFAOYSA-N
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Description

5-(But-3-en-1-yloxy)-2-fluoropyridine is a heterocyclic compound that has been widely studied for its potential applications in various scientific fields. Its structure consists of a five-membered ring with a but-3-en-1-yloxy group attached to the nitrogen atom and a fluorine atom attached to the pyridine ring. This compound has been used in a variety of research studies, ranging from organic synthesis to biochemistry and pharmacology.

Scientific Research Applications

Medical Imaging and Radiopharmaceuticals

  • Positron Emission Tomography (PET) Imaging: 5-(But-3-en-1-yloxy)-2-fluoropyridine derivatives, such as fluoropyridines, play a significant role in PET imaging. These compounds, particularly fluorine-18 labeled fluoropyridines, are used due to their stability and suitability in in vivo imaging, contributing to more accurate and detailed medical diagnostics (Carroll, Nairne, & Woodcraft, 2007).
  • Radiosynthesis for Labeling of Peptides and Proteins: Compounds like 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl] pyrrole-2,5-dione, derived from fluoropyridines, have been designed for the prosthetic labeling of peptides and proteins. This allows for targeted imaging and tracking of specific biological molecules, enhancing the understanding of biochemical processes and disease pathology (de Bruin et al., 2005).

Chemical Synthesis and Drug Development

  • Functionalization in Organic Synthesis: 5-(But-3-en-1-yloxy)-2-fluoropyridine and its derivatives are used in organic synthesis for functionalization purposes. For example, the chemoselective amination of fluoropyridines demonstrates their utility in creating diverse chemical structures, which can be foundational in drug development (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
  • Synthesis of Novel Compounds: The creation of new chemical entities from fluoropyridine derivatives is an ongoing research area. For instance, the N-arylation of pyrazoles using fluoropyridines has been explored, showcasing the versatility of these compounds in generating novel molecules with potential therapeutic applications (Guillou et al., 2010).

Herbicide Development

  • Agricultural Applications: 5-(But-3-en-1-yloxy)-2-fluoropyridine derivatives have been explored in the development of herbicides. Research into compounds like 5-chloro-3-fluorophenoxypyridines with oxadiazole rings shows potential for creating effective herbicides that are safe for crops, indicating the compound's utility beyond medical applications (Tajik & Dadras, 2011).

properties

IUPAC Name

5-but-3-enoxy-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-2-3-6-12-8-4-5-9(10)11-7-8/h2,4-5,7H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNSFAUDCMJVQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC1=CN=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(But-3-en-1-yloxy)-2-fluoropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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